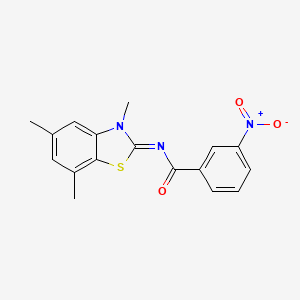

![molecular formula C24H22N4O3S2 B2502176 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 886902-52-9](/img/structure/B2502176.png)

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

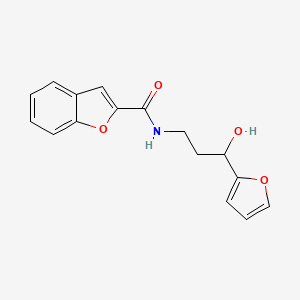

Synthesis Analysis

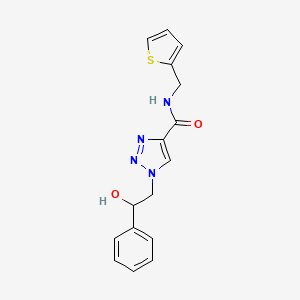

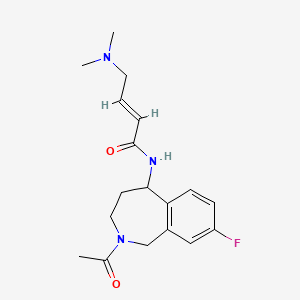

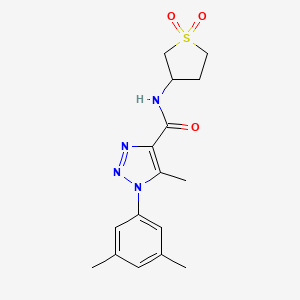

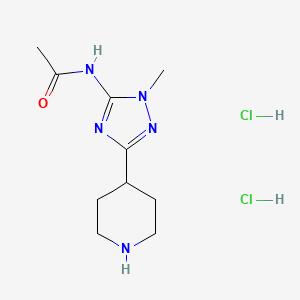

The synthesis of various benzamide derivatives, including those with benzo[d]thiazol-2-yl groups, has been reported in the literature. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles . Another compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Additionally, N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (H2L2) was synthesized by reacting benzoyl isothiocyanate with 2-aminobenzothiazole .

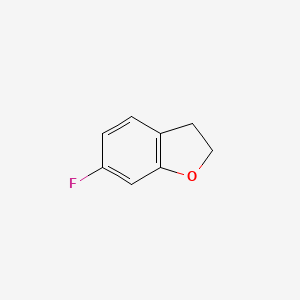

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives were characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR . X-ray single-crystal diffraction was used to determine the crystal structures, revealing details such as atom positions, bond lengths, bond angles, and dihedral angles . For example, the crystal structure of a gelator in the series of N-(thiazol-2-yl)benzamide derivatives displayed a helical assembly driven by π-π interaction along with cyclic N–H∙∙∙N and S∙∙∙O interaction .

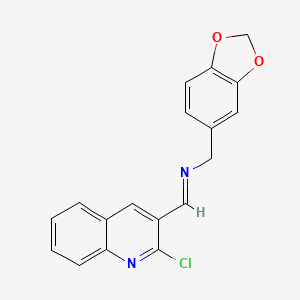

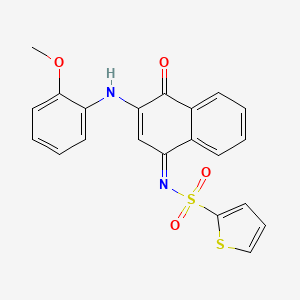

Chemical Reactions Analysis

The benzamide derivatives underwent various chemical reactions, including cyclization during oxidation , tranamidation in the presence of PdCl2 , and reactions with hydrazides to form thiazolidin-3-yl carboxamides . The reaction conditions were optimized to adhere to green chemistry principles where possible, such as using water as the reaction medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzamide derivatives were extensively studied. The compounds exhibited different behaviors based on their molecular structures, such as gelation behavior influenced by methyl functionality and non-covalent interactions . Some compounds displayed luminescence in solution and solid state, aggregation-enhanced emission, and multi-stimuli-responsive properties . The thermal properties and fragmentation patterns of the compounds and their metal complexes were also analyzed .

Biological Activity Analysis

The biological activities of the synthesized benzamide derivatives were evaluated, including cytotoxicity against various human cancer cell lines , antiallergic activity , antibacterial and antifungal activities , and anti-inflammatory and anticancer properties . For instance, certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against breast cancer and prostate adenocarcinoma cell lines . Another compound, N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide, demonstrated potent antiallergic activity in the rat passive cutaneous anaphylaxis assay . The synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide showed promising antibacterial, antifungal, and anticancer activities . The metal complexes of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide were assessed for their antioxidant, anticancer, and antimicrobial activities .

Scientific Research Applications

Kinase Inhibition and Anticancer Activity

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives have been explored for their potential in kinase inhibition, particularly targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). Such inhibitors are crucial in cancer treatment as they can hinder tumor growth and metastasis. Borzilleri et al. (2006) demonstrated the effectiveness of a related compound in inhibiting VEGFR-2, showcasing its potential in treating lung and colon carcinoma through kinase inhibition (Borzilleri et al., 2006).

Structural and Crystallographic Studies

The crystal structure of compounds related to N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been a subject of study, providing insights into their molecular configuration and potential interactions. Artheswari et al. (2019) analyzed the crystal structure of a similar N-(pyridin-2-ylmethyl)benzamide derivative, highlighting its structural properties (Artheswari, Maheshwaran, & Gautham, 2019).

Antimicrobial and Antifungal Applications

These compounds have also been investigated for their antimicrobial and antifungal properties. Patel et al. (2015) synthesized a series of heterocyclic compounds including N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives and assessed their antibacterial and antifungal activities (Patel & Patel, 2015).

Catalytic Applications

Compounds structurally similar to N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been studied for their catalytic properties. Ghorbanloo et al. (2017) examined dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands for their effectiveness in olefin oxidation, demonstrating the catalytic potential of these compounds (Ghorbanloo, Jafari, Bikas, Krawczyk, & Lis, 2017).

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c29-23(18-10-12-20(13-11-18)33(30,31)27-15-5-6-16-27)28(17-19-7-3-4-14-25-19)24-26-21-8-1-2-9-22(21)32-24/h1-4,7-14H,5-6,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLMTGOQGGZPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)

![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)

![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)

![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)